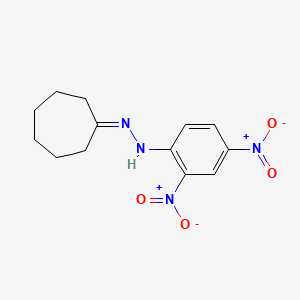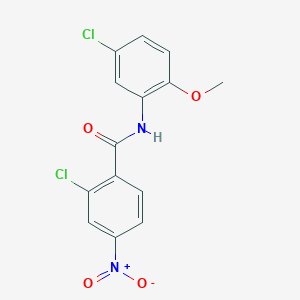
Cycloheptanone (2,4-dinitrophenyl)hydrazone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Cycloheptanone (2,4-dinitrophenyl)hydrazone is an organic compound with the molecular formula C13H16N4O4. It is a derivative of cycloheptanone, where the carbonyl group has reacted with 2,4-dinitrophenylhydrazine to form a hydrazone. This compound is often used in organic chemistry for the identification and characterization of carbonyl compounds due to its ability to form crystalline derivatives with distinct melting points .
准备方法
Synthetic Routes and Reaction Conditions: Cycloheptanone (2,4-dinitrophenyl)hydrazone is typically synthesized through a condensation reaction between cycloheptanone and 2,4-dinitrophenylhydrazine. The reaction is carried out in an acidic medium, often using methanol as a solvent. The general reaction is as follows:
Cycloheptanone+2,4-dinitrophenylhydrazine→Cycloheptanone (2,4-dinitrophenyl)hydrazone+H2O
The product is then purified by recrystallization .
Industrial Production Methods: The focus is on optimizing yield and purity through controlled reaction parameters and efficient purification techniques .
化学反应分析
Types of Reactions: Cycloheptanone (2,4-dinitrophenyl)hydrazone primarily undergoes nucleophilic addition-elimination reactions. It can also participate in oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide can oxidize the hydrazone to form corresponding oximes or other derivatives.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can reduce the hydrazone back to the parent carbonyl compound.
Substitution: Under acidic or basic conditions, the hydrazone can undergo substitution reactions to form various derivatives.
Major Products: The major products formed from these reactions include oximes, reduced carbonyl compounds, and substituted hydrazones, depending on the reagents and conditions used .
科学研究应用
Cycloheptanone (2,4-dinitrophenyl)hydrazone has several applications in scientific research:
Chemistry: Used as a reagent for the identification and characterization of carbonyl compounds.
Biology: Employed in biochemical assays to detect and quantify carbonyl-containing biomolecules.
Medicine: Investigated for potential therapeutic applications due to its ability to form stable complexes with various biomolecules.
Industry: Utilized in the synthesis of pharmaceuticals and other fine chemicals.
作用机制
The mechanism of action of cycloheptanone (2,4-dinitrophenyl)hydrazone involves nucleophilic addition of the hydrazine nitrogen to the carbonyl carbon of cycloheptanone, followed by elimination of water to form the hydrazone. This reaction is an example of an addition-elimination mechanism, where the nucleophilic nitrogen adds to the electrophilic carbonyl carbon, and water is eliminated to form the stable hydrazone product .
相似化合物的比较
- Cyclohexanone (2,4-dinitrophenyl)hydrazone
- Cyclopentanone (2,4-dinitrophenyl)hydrazone
- 2-Heptanone (2,4-dinitrophenyl)hydrazone
Comparison: Cycloheptanone (2,4-dinitrophenyl)hydrazone is unique due to its seven-membered ring structure, which imparts different steric and electronic properties compared to its six-membered and five-membered ring analogs. This uniqueness can influence its reactivity and the stability of its derivatives, making it a valuable compound for specific applications in organic synthesis and analytical chemistry .
属性
CAS 编号 |
3349-73-3 |
|---|---|
分子式 |
C13H16N4O4 |
分子量 |
292.29 g/mol |
IUPAC 名称 |
N-(cycloheptylideneamino)-2,4-dinitroaniline |
InChI |
InChI=1S/C13H16N4O4/c18-16(19)11-7-8-12(13(9-11)17(20)21)15-14-10-5-3-1-2-4-6-10/h7-9,15H,1-6H2 |
InChI 键 |
XRCNVUBUAKTTPI-UHFFFAOYSA-N |
规范 SMILES |
C1CCCC(=NNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])CC1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2,6-bis{2-[(1,3-dioxo-1,3-dihydro-2-benzofuran-5-yl)oxy]phenyl}-4-(phenylcarbonyl)pyrrolo[3,4-f]isoindole-1,3,5,7(2H,6H)-tetrone](/img/structure/B11559712.png)
![N'-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]-2-(3-nitrophenoxy)acetohydrazide](/img/structure/B11559742.png)
![Ethyl alpha-carbethoxy-beta-[4-methoxy-2-nitroanilino]acrylate](/img/structure/B11559744.png)
![4-[(E)-{2-[(2,4,6-tribromophenoxy)acetyl]hydrazinylidene}methyl]phenyl furan-2-carboxylate](/img/structure/B11559745.png)
![N'-[(E)-[5-(2,4-Dichlorophenyl)furan-2-YL]methylidene]-2-(2,6-dimethylphenoxy)acetohydrazide](/img/structure/B11559748.png)
![4-chloro-N-[2-(2,2,3,3-tetrafluoropropoxy)-5-(trifluoromethyl)phenyl]benzamide](/img/structure/B11559751.png)
![4'-[(E)-(Phenylmethylidene)amino]-1'H-spiro[cyclohexane-1,2'-naphthalene]-3'-carbonitrile](/img/structure/B11559757.png)
![2,4-bis(benzyloxy)-N'-[(1E)-1-(3-nitrophenyl)ethylidene]benzohydrazide](/img/structure/B11559759.png)
![2-[(Naphthalen-2-YL)amino]-N'-[(E)-(3-nitrophenyl)methylidene]acetohydrazide](/img/structure/B11559761.png)

![N'-[(E)-(5-bromo-2-propoxyphenyl)methylidene]-2-[2-methyl-5-(propan-2-yl)phenoxy]acetohydrazide](/img/structure/B11559765.png)
![N-({N'-[(E)-[3-Bromo-4-(dimethylamino)phenyl]methylidene]hydrazinecarbonyl}methyl)-N-[4-(propan-2-YL)phenyl]benzenesulfonamide](/img/structure/B11559778.png)
![N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-2-(2-chlorophenoxy)acetamide](/img/structure/B11559780.png)
![2-(4-iodophenyl)-N-[(1E,2E)-3-(2-nitrophenyl)prop-2-en-1-ylidene]-1,3-benzoxazol-5-amine](/img/structure/B11559783.png)
